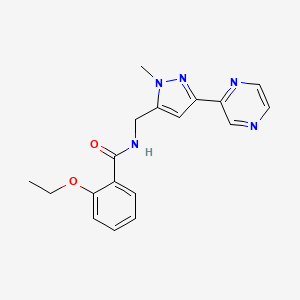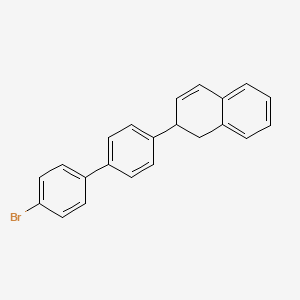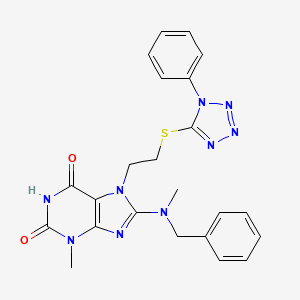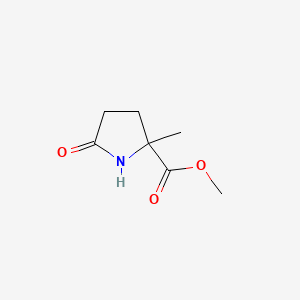![molecular formula C18H19N3O4S3 B3012062 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1097191-17-7](/img/structure/B3012062.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a methoxy group, a methylbenzothiazole group, a thiophenylsulfonyl group, and a pyrrolidine carboxamide group . These functional groups could potentially give the compound a variety of interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole and thiophene rings would likely contribute to the rigidity of the molecule, while the methoxy and carboxamide groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it could potentially have a high melting point due to the presence of the rigid benzothiazole and thiophene rings .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
This compound has demonstrated promising anti-cancer properties. Isoxazole derivatives of this molecule were synthesized and evaluated for cytotoxicity. They exhibited activity against various cancer cell lines, including Colo205, U937, MCF7, and A549. Notably, the Colo205 cell line was particularly sensitive to these derivatives, with IC50 values ranging from 5.04 to 13 μM . Further studies are warranted to explore its potential as a therapeutic agent in cancer treatment.
Cell Cycle Regulation
Compound 20c, one of the promising derivatives, induced G2/M cell cycle arrest in Colo205 cells. This effect could be valuable in controlling cell proliferation and preventing uncontrolled growth . Investigating the underlying molecular mechanisms would provide deeper insights into its mode of action.
p53 Activation
The levels of p53, a critical tumor suppressor protein, significantly increased in Colo205 cells treated with compound 20c. Activation of p53 plays a pivotal role in maintaining the balance between cell proliferation and apoptosis. Compound 20c appears to act as a small-molecule activator of p53, making it an intriguing candidate for further biological testing .
Mitochondrial Pathways
Alterations in mitochondrial proteins, such as Bcl-2 and Bax, were observed upon treatment with compound 20c. These changes likely contributed to apoptosis by accelerating caspase expression. Understanding the precise interactions within mitochondrial pathways could enhance our knowledge of its anti-cancer effects .
Brain Penetration and Muscarinic Receptor Modulation
While not directly related to cancer, another compound, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide (ML293) , has been discovered as a brain-penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor. This receptor is implicated in neurological disorders, making ML293 a potential candidate for therapeutic intervention .
Structural Insights
The molecular structure of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide provides valuable information for drug design and optimization. Researchers can explore its interactions with target proteins and predict its pharmacokinetic properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S3/c1-11-7-8-13(25-2)15-16(11)27-18(19-15)20-17(22)12-5-3-9-21(12)28(23,24)14-6-4-10-26-14/h4,6-8,10,12H,3,5,9H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFGGXLOKSUBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)
![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)
![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B3011986.png)
![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)





![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)
